

Structural Elucidation & Characterization of 3-(1-Piperidinylmethyl)-morpholine 2HCl

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(1-Piperidinylmethyl)-morpholine
2HCl

Cat. No.: B12102014

[Get Quote](#)

A Technical Framework for Small Molecule Validation

Executive Summary

3-(1-Piperidinylmethyl)-morpholine 2HCl (CAS: 81310-61-4 or analogous) represents a specific class of heterocyclic diamines often utilized as intermediates in the synthesis of GPCR ligands and kinase inhibitors.[1][2] Its structural elucidation presents unique challenges due to the dihydrochloride salt form, which significantly alters NMR chemical shifts compared to the free base, and the chiral center at the morpholine C3 position, which induces diastereotopicity in the bridging methylene group.

This guide provides a rigorous, self-validating framework for confirming the identity, connectivity, and purity of this compound, moving beyond basic spectral matching to first-principles characterization.[1]

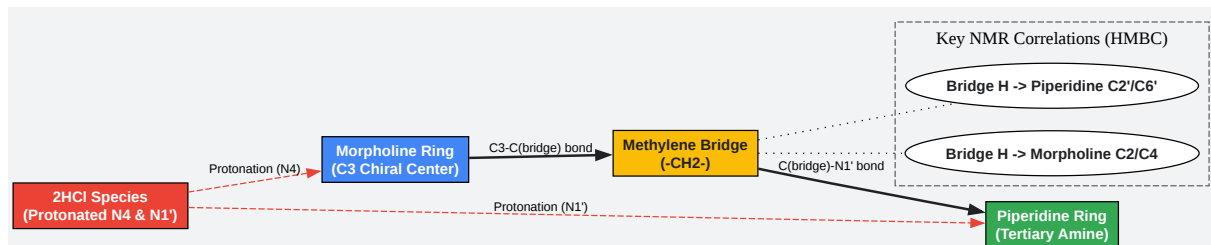
Structural Logic & Numbering

Before analysis, we must establish a consistent numbering scheme. The molecule consists of a morpholine ring connected via a methylene bridge to a piperidine ring.

- Core A (Morpholine): Secondary amine (protonated to in salt).[2] O is position 1; N is position 4.[2] The substituent is at C3.[3]
- Linker: Methylene ().[2]
- Core B (Piperidine): Tertiary amine (protonated to in salt).[2] N is position 1'.[2][4]

Visualization: Connectivity & Interaction

The following diagram illustrates the connectivity and key HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the structure.



[Click to download full resolution via product page](#)

Caption: Connectivity logic for **3-(1-piperidinylmethyl)-morpholine 2HCl** showing key sub-structures and protonation sites.

Analytical Strategy: The "Salt Shift" Methodology

Analysis of hydrochloride salts in standard solvents like

is often impossible due to solubility.

is soluble but erases critical NH signals via exchange.[2] Therefore, DMSO-d6 is the mandatory solvent for full structural validation.[2]

Mass Spectrometry (HRMS)[1][2][3][6]

- Technique: ESI-TOF (Positive Mode).[1][2]
- Expectation:
 - $[M+H]^+$: ~185.1654 m/z (Monoisotopic mass of free base + H).[2]
 - $[M+2H]^{2+}$: ~93.086 m/z (Doubly charged species, common in diamines).[2]
 - Fragmentation: Loss of piperidine ring (84 Da) or morpholine fragment.[2]

NMR Spectroscopy (1H & ^{13}C)

The 2HCl salt form induces a "deshielding cone" effect.[2] Protons

to the ammonium centers will shift downfield by 0.5–1.5 ppm compared to the free base.

Critical Stereochemical Feature: The Diastereotopic Bridge

Because C3 of the morpholine ring is chiral, the two protons on the bridging methylene group (

) are diastereotopic. They will not appear as a simple doublet but as two distinct multiplets (part of an ABX system) with geminal coupling (

).[1][2]

Vibrational Spectroscopy (IR)

- Ammonium Bands: Look for broad, multiple bands between 2400–3000 cm^{-1} (and stretching).
- Fingerprint: Absence of Bohlmann bands (C-H stretching $< 2800\ cm^{-1}$) usually seen in free tertiary amines, as the lone pair is now protonated.

Detailed Experimental Protocol

Protocol A: NMR Sample Preparation (Salt-Specific)

Objective: Prevent aggregation and ensure resolution of exchangeable protons.

- Mass: Weigh 10–15 mg of the dihydrochloride salt.
- Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[2]
 - Note: Ensure the DMSO is dry. Water peaks can overlap with key morpholine signals.
- Vessel: Transfer to a precision 5mm NMR tube.
- Acquisition:
 - Run ¹H NMR (minimum 64 scans) to resolve broad ammonium peaks.[2]
 - Run ¹³C NMR (minimum 1024 scans) due to the lower sensitivity of aliphatic carbons.[2]
 - Run HSQC (multiplicity-edited) to distinguish

and

groups.[1][2]

Protocol B: Free Base Liberation (Optional Validation)

If the salt spectrum is too crowded, liberate the free base in situ:

- Add 1-2 drops of

(40% in

) to a

solution of the salt.
- Extract into

if isolation is needed, or run directly.
- Result: Peaks will shift upfield, and the ammonium protons will disappear.

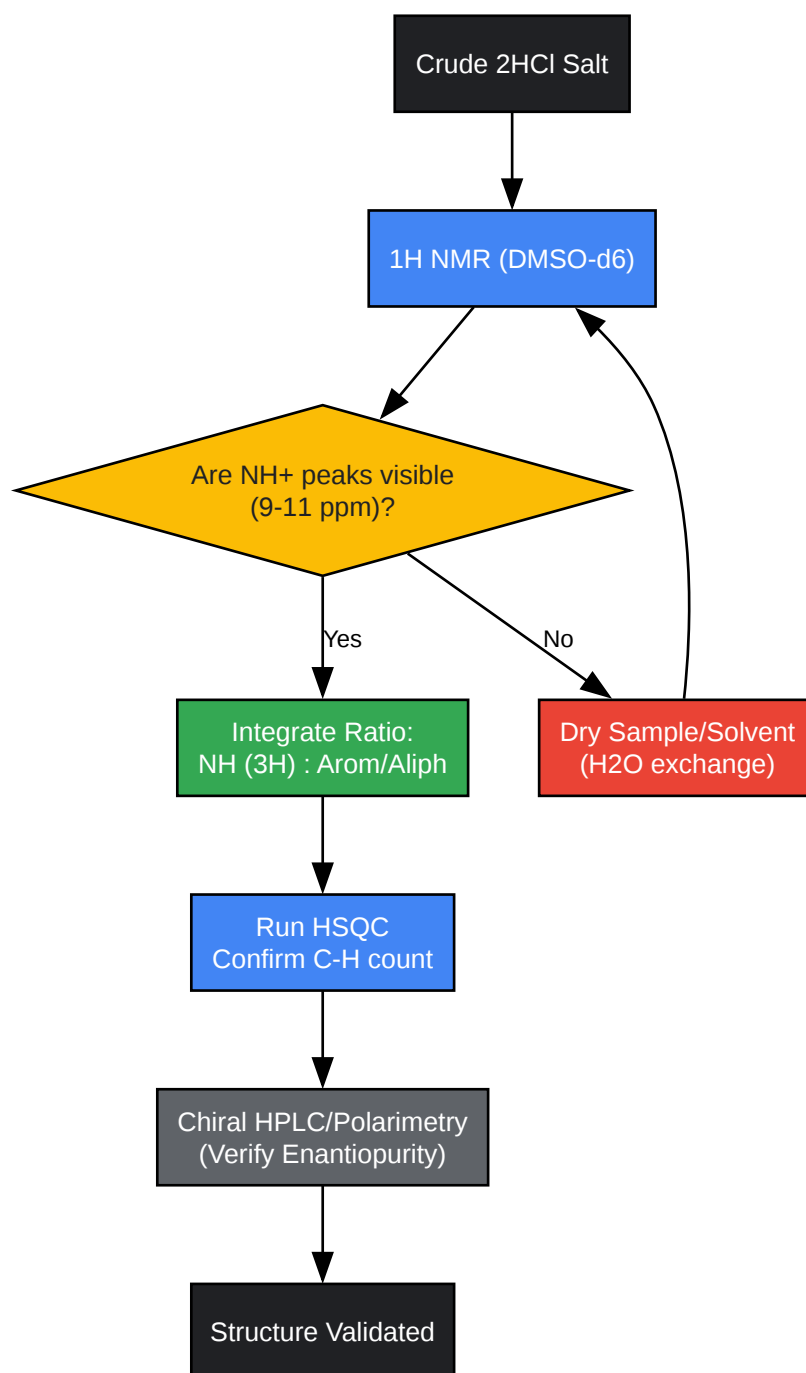
Data Interpretation & Expected Shifts

The following table summarizes the expected chemical shifts in DMSO-d₆. Note that exact values depend on concentration and temperature, but the relative positions and multiplicities are diagnostic.

Position	Group	Type	Predicted Shift (ppm)	Multiplicity	Diagnostic Logic
N4	Morpholine NH		9.0 – 9.8	Broad Singlet (2H)	Exchangeable; indicates salt formation. ^[1] ^[2]
N1'	Piperidine NH		9.5 – 10.5	Broad Singlet (1H)	Very deshielded tertiary ammonium. ^[2]
C3	Morpholine CH	CH	3.5 – 3.9	Multiplet	Chiral center; to N and to O.
C2	Morpholine		3.8 – 4.1	Multiplet	Deshielded by Oxygen. ^[2]
C6	Morpholine		3.8 – 4.1	Multiplet	Deshielded by Oxygen. ^[2]
C5	Morpholine		3.0 – 3.4	Multiplet	to N4. ^[2]
Bridge	Linker		3.1 – 3.5	dd / ABX	Diastereotopic; distinct shifts for .
C2'/C6'	Piperidine		2.8 – 3.5	Broad Multiplet	to N1'; broadened by ring inversion/salt. ^[2]

C3'/C5'	Piperidine	1.6 – 1.9	Multiplet	to N1'. ^[2]
C4'	Piperidine	1.4 – 1.6	Multiplet	Most shielded aliphatic protons. ^[2]

Confirmation Workflow (Decision Tree)



[Click to download full resolution via product page](#)

Caption: Step-by-step validation workflow for diamine salts.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][5] (Standard text for amine salt shifts and coupling constants).
- Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Available at: [\[Link\]](#) (Authoritative resource for heterocycle chemical shifts).[2]
- PubChem Database. (2024).[2] Compound Summary for CID 11660378: 4-(3-Piperidinylmethyl)morpholine dihydrochloride.[1][2] National Library of Medicine. Available at: [\[Link\]](#)[2]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176–2179. Available at: [\[Link\]](#) (Essential for distinguishing solvent peaks from the aliphatic piperidine signals).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [942148-27-8|4-\[\(3S\)-Piperidin-3-ylmethyl\]morpholine|BLD Pharm \[bldpharm.com\]](#)
- 2. [4-\(3-Piperidinylmethyl\)morpholine dihydrochloride | C10H22Cl2N2O | CID 20494056 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [1368083-11-7 | 3-\(1-methylpiperidin-3-yl\)morpholine \[aaronchem.com\]](#)
- 4. [rsc.org \[rsc.org\]](#)

- [5. ¹H and ¹³C NMR spectra of N-substituted morpholines - PubMed](#)
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Elucidation & Characterization of 3-(1-Piperidinylmethyl)-morpholine 2HCl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12102014/docs#structural-elucidation-characterization-of-3-1-piperidinylmethyl-morpholine-2hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)